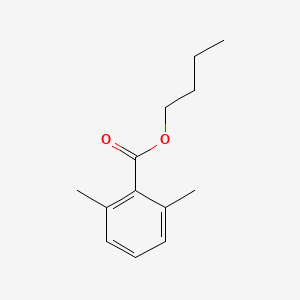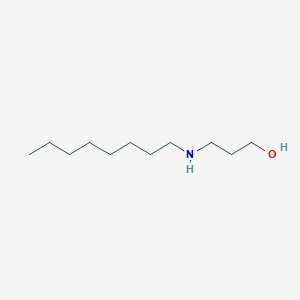![molecular formula C10H13N3O B14644800 (1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene CAS No. 54717-51-0](/img/structure/B14644800.png)
(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene is an organic compound characterized by its unique structure, which includes an ethenyloxy group, an ethyl chain, and a phenyltriazene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene typically involves the reaction of 2-(ethenyloxy)ethylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyloxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted triazene derivatives.
Applications De Recherche Scientifique
(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting enzyme activity or binding to receptor sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-2-ene: Similar structure but with a different position of the triazene group.
(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-3-ene: Another isomer with a different triazene configuration.
Uniqueness
(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
54717-51-0 |
|---|---|
Formule moléculaire |
C10H13N3O |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
N-(2-ethenoxyethyldiazenyl)aniline |
InChI |
InChI=1S/C10H13N3O/c1-2-14-9-8-11-13-12-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,11,12) |
Clé InChI |
DVSPLFNWSRJRLH-UHFFFAOYSA-N |
SMILES canonique |
C=COCCN=NNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile](/img/structure/B14644718.png)
![1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid](/img/structure/B14644720.png)
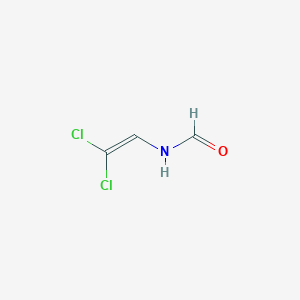
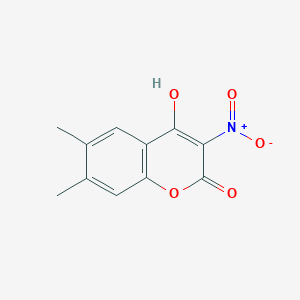

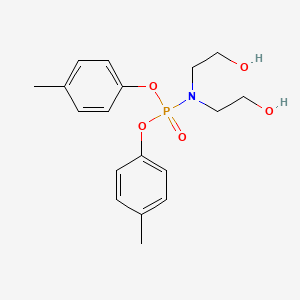

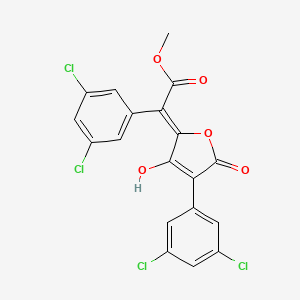

![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)
![Sodium 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14644776.png)
![Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy-](/img/structure/B14644809.png)
